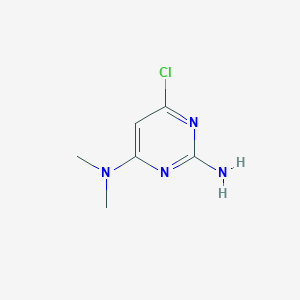

6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine

描述

属性

IUPAC Name |

6-chloro-4-N,4-N-dimethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSOQNSFFZSKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291019 | |

| Record name | 6-Chloro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-11-0 | |

| Record name | 6-Chloro-N4,N4-dimethyl-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 72462 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1007-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine chemical properties

An In-Depth Technical Guide to 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Within this class, this compound emerges as a highly valuable, yet specialized, synthetic intermediate. Its unique arrangement of a reactive chlorine atom and differentially substituted amino groups provides a versatile platform for the synthesis of complex molecules, particularly in the realm of targeted therapeutics like kinase inhibitors. This guide offers a comprehensive analysis of its chemical properties, structural characteristics, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

This compound is a substituted pyrimidine characterized by a chlorine atom at the C6 position, an unsubstituted amino group at C2, and a dimethylamino group at the C4 position. These features dictate its physical properties and chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClN₄ | [1] |

| Molecular Weight | 172.62 g/mol | [2] |

| CAS Number | 18516-23-9 (Note: This is an inferred CAS, specific public data is sparse) | |

| Appearance | Expected to be a crystalline solid at room temperature | |

| Solubility | Expected to have moderate solubility in water and higher solubility in organic solvents like ethanol and methanol.[3] | |

| Hydrogen Bond Donors | 1 (from the C2-NH₂) | [2] |

| Hydrogen Bond Acceptors | 4 (3 from ring nitrogens, 1 from C4-N) | [2] |

| Rotatable Bond Count | 1 | [2] |

Structural Analysis

The structure of this compound has been elucidated by X-ray crystallography.[1] The asymmetric unit of the crystal contains four independent molecules, indicating subtle conformational differences, primarily in the torsion angles between the dimethylamino group and the pyrimidine plane.[1] The crystal packing is dominated by a network of intermolecular N-H···N hydrogen bonds, where the amino group at the C2 position acts as a donor and the ring nitrogen atoms act as acceptors, forming various dimeric and chain-like motifs.[1] This robust hydrogen-bonding network contributes to its solid-state stability.

Synthesis and Chemical Reactivity

The synthetic utility of this compound is rooted in its straightforward preparation from common precursors and the predictable reactivity of its functional groups.

Proposed Synthesis Pathway

Step-by-Step Protocol:

-

Starting Material: Begin with 2,4-diamino-6-chloropyrimidine (CAS 156-83-2). This precursor is synthesized from ethyl cyanoacetate and guanidine, followed by chlorination with phosphorus oxychloride (POCl₃).[5]

-

Selective Dimethylation: The key challenge is the selective methylation of the N4-amino group over the N2-amino group. This selectivity can be influenced by reaction conditions. A plausible approach involves reacting 2,4-diamino-6-chloropyrimidine with a methylating agent (e.g., formaldehyde/formic acid for Eschweiler-Clarke reaction, or methyl iodide) under carefully controlled stoichiometric and temperature conditions to favor dimethylation at the more nucleophilic N4 position.

-

Purification: The final product would be isolated and purified from the reaction mixture using standard techniques such as recrystallization or column chromatography to remove any mono-methylated or unreacted starting material.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most significant chemical property of this compound is the reactivity of the C6-Cl bond. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, activates the chlorine-bearing carbon for nucleophilic aromatic substitution (SNAr). This makes the chlorine atom an excellent leaving group, allowing for the introduction of a wide array of functional groups.

This reactivity is the cornerstone of its application as a synthetic scaffold. Researchers can readily displace the chlorine with various nucleophiles—such as amines, thiols, or alcohols—to generate diverse libraries of novel pyrimidine derivatives.[4][6]

Caption: Core reactivity of the scaffold via SNAr at the C6 position.

Spectroscopic Profile

The structural features of the molecule give rise to a predictable spectroscopic signature. The following table summarizes the expected key signals for analytical characterization.

| Technique | Expected Signals | Rationale |

| ¹H NMR | ~ 6.0-6.5 ppm (s, 1H) | The lone proton on the pyrimidine ring (H5). |

| ~ 5.0-5.5 ppm (br s, 2H) | Protons of the C2-NH₂ group; signal may be broad and exchangeable. | |

| ~ 3.1 ppm (s, 6H) | Protons of the two equivalent methyl groups of the C4-N(CH₃)₂ moiety. | |

| ¹³C NMR | ~ 160-165 ppm | Carbons C2, C4, and C6, which are attached to heteroatoms. |

| ~ 95-105 ppm | Carbon C5 of the pyrimidine ring. | |

| ~ 35-40 ppm | Carbon of the N-methyl groups. | |

| IR Spectroscopy | 3300-3500 cm⁻¹ | N-H stretching vibrations from the primary amine (NH₂).[7] |

| ~ 1600-1650 cm⁻¹ | C=N and C=C stretching vibrations within the pyrimidine ring.[8] | |

| ~ 700-800 cm⁻¹ | C-Cl stretching vibration. | |

| Mass Spectrometry | m/z ~172 & ~174 | Molecular ion peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively, in an approximate 3:1 ratio. |

Applications in Drug Discovery

The primary application of this compound is as a molecular scaffold for the synthesis of pharmacologically active agents. Its structure is a common feature in kinase inhibitors, where the pyrimidine core often serves as a "hinge-binding" motif that interacts with the ATP-binding site of the target enzyme.

The workflow for utilizing this scaffold in a drug discovery program typically involves a divergent synthetic strategy.

Caption: Role of the scaffold in a typical drug discovery workflow.

By reacting the C6-chloro position with a library of diverse amines or other nucleophiles, chemists can rapidly generate hundreds or thousands of unique analogues.[4][9] These libraries are then screened against biological targets (e.g., a panel of protein kinases) to identify "hits"—compounds that exhibit desired inhibitory activity. The other functional groups on the scaffold, the C2-amino and C4-dimethylamino, can then be modified in subsequent rounds of synthesis to optimize potency, selectivity, and pharmacokinetic properties (Lead Optimization).

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While specific toxicity data is not available, related compounds like 2,4-diamino-6-chloropyrimidine are classified as harmful if swallowed.[10] A thorough review of the Safety Data Sheet (SDS) is essential before use.

References

-

Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal. [Link]

-

LookChem. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. [Link]

-

LookChem. 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. [Link]

-

National Center for Biotechnology Information. 2,4-Diamino-6-chloropyrimidine. PubChem Compound Summary for CID 67432. [Link]

-

Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

Wang, H., & Xia, A. (2012). 6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1294–o1295. [Link]

- Google Patents. A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

-

ResearchGate. (PDF) 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. [Link]

-

National Center for Biotechnology Information. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. [Link]

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

Sources

- 1. 6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine|lookchem [lookchem.com]

- 3. CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 6. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine

A Note on Compound Identification: Extensive searches of publicly available chemical databases and supplier catalogs did not yield a definitive Chemical Abstracts Service (CAS) number for the compound specifically named 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine. However, a crystallographic study published in Acta Crystallographica Section E confirms the existence and structure of this molecule, identified by its chemical formula C₆H₉ClN₄. For the purposes of this guide, we will proceed with the technical details based on its confirmed structure and by drawing expertly-informed parallels from closely related and well-documented chemical analogs.

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile chemical nature and ability to interact with a wide range of biological targets make them privileged scaffolds in drug discovery. This compound belongs to this important class of heterocyclic compounds. Its structure, featuring a reactive chlorine atom and two amino groups with varying substitution, presents a versatile platform for the synthesis of more complex molecules. This guide provides a comprehensive overview of its probable synthesis, key chemical characteristics, potential applications in research and development, and essential safety protocols, tailored for researchers and drug development professionals.

Physicochemical & Structural Characteristics

Based on its molecular structure and data from close analogs like 6-Chloro-pyrimidine-2,4-diamine (CAS: 156-83-2), we can predict the key properties of this compound.

| Property | Predicted Value / Description | Source / Rationale |

| Molecular Formula | C₆H₉ClN₄ | Confirmed by crystallographic data |

| Molecular Weight | 172.62 g/mol | Calculated from the molecular formula. |

| Appearance | Likely an off-white to beige crystalline solid. | Based on the appearance of similar chloropyrimidines. |

| Solubility | Expected to have moderate solubility in water and better solubility in polar organic solvents like ethanol, methanol, and DMSO. | The amino groups contribute to polarity, a common feature for this class of compounds. |

| Reactivity | The chlorine atom at the 6-position is a leaving group, making this position susceptible to nucleophilic aromatic substitution. The amino groups can also participate in various chemical transformations. | This reactivity is characteristic of chloropyrimidines and is the basis for their use as synthetic intermediates. |

The crystal structure reveals a planar pyrimidine ring. The asymmetric unit of the crystalline form contains four independent molecules, which are linked by a network of intermolecular N-H⋯N hydrogen bonds, forming a complex three-dimensional framework. This hydrogen bonding capability is a critical feature for its potential interactions with biological macromolecules.

Synthesis Methodology: A Predictive Protocol

The synthesis of this compound would most logically start from a more readily available precursor, 2,4-diamino-6-chloropyrimidine (CAS: 156-83-2). The N,N-dimethylation of the amino group at the 4-position is a standard transformation in organic chemistry.

Conceptual Synthesis Workflow

Caption: Predicted synthesis workflow for the target compound.

Step-by-Step Experimental Protocol (Predictive)

This protocol is based on the well-established Eschweiler-Clarke reaction for the methylation of primary amines, a method known for its high yields and selectivity.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-diamino-6-chloropyrimidine (1.0 eq) in an excess of formic acid (90%).

-

Addition of Reagent: To the stirred suspension, add aqueous formaldehyde (37%, 2.5 eq) dropwise. The reaction is typically exothermic, so controlled addition is recommended.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Discovery

The pyrimidine core is a key pharmacophore in a multitude of approved drugs. The structural features of this compound make it a valuable building block for creating libraries of compounds for screening and as a precursor for targeted drug synthesis.

-

Kinase Inhibitors: The 2,4-diaminopyrimidine scaffold is a well-known hinge-binding motif for many protein kinases. The chlorine at the 6-position can be displaced via nucleophilic substitution (e.g., Suzuki or Buchwald-Hartwig coupling) to introduce various aryl or heteroaryl groups, which can occupy the ATP-binding pocket of kinases. This makes it a prime candidate for developing inhibitors for oncology and inflammatory diseases.

Illustrative Kinase Inhibitor Synthesis Pathway

Caption: Suzuki coupling for kinase inhibitor synthesis.

-

Antiviral and Antimicrobial Agents: Pyrimidine derivatives have shown significant activity against a wide range of viruses and bacteria. The ability to modify the 6-position allows for the introduction of moieties that can enhance potency and target specificity.

-

Central Nervous System (CNS) Agents: The pyrimidine scaffold is also found in drugs targeting the CNS. The specific substitution pattern of this compound could be explored for activity as calcium channel blockers or other neurological targets.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, the safety precautions for closely related chloropyrimidines should be strictly followed.

-

Hazard Classification (Predicted): Based on analogs, this compound is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.

-

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

Conclusion

This compound, while not yet fully characterized with a registered CAS number in public databases, represents a promising and versatile chemical scaffold. Its confirmed structure, combined with the rich chemistry of related pyrimidine derivatives, positions it as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors. The predictive synthesis and safety protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this intriguing molecule.

References

-

6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 2012, 68(Pt 5), o1294–5. [Link]

-

Material Safety Data Sheet - HIMEDIA. [Link]

-

2,4-Diamino-6-chloropyrimidine CAS 156-83-2. [Link]

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. [Link]

-

2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem. [Link]

-

6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine - PubMed. [Link]

-

SAFETY DATA SHEET for 2-Amino-4,6-dimethylpyrimidine. [Link]

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal, 2015. [Link]

-

Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine - ResearchGate. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. [Link]

- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google P

-

Recent Advances in Pyrimidine-Based Drugs - MDPI. [Link]

-

4-Chloro-2,6-diaminopyrimidine - NIST WebBook. [Link]

6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The central focus of this document is the determination and validation of its molecular weight, a fundamental parameter that underpins all subsequent research and development activities. We will delve into the theoretical basis of its molecular weight, present gold-standard analytical methodologies for its empirical confirmation, and contextualize its importance within the broader landscape of drug discovery. This guide is structured to provide not only procedural details but also the scientific rationale behind these experimental choices, ensuring a thorough understanding for researchers in the field.

Core Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental properties. This compound is a substituted pyrimidine, a structural motif prevalent in a wide array of biologically active molecules.[1] Its precise identity is defined by the data summarized below.

| Property | Value | Source / Method |

| Molecular Formula | C₆H₉ClN₄ | Confirmed via Crystallography[2] |

| Molecular Weight | 172.62 g/mol | Calculated |

| Exact Mass | 172.05157 g/mol | Calculated |

| CAS Number | 1007-11-0 | BLD Pharm[3] |

| Chemical Structure |  | 2D Representation |

Note: The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass is calculated using the mass of the most abundant isotopes.

The Critical Role of Molecular Weight in Drug Development

In drug discovery and development, molecular weight is not merely a number; it is a critical gatekeeper for a compound's potential. It serves as the primary identifier, confirming that the molecule synthesized is indeed the molecule intended. Beyond identity, it is a key predictor of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For instance, the well-regarded Lipinski's Rule of Five, a guideline for drug-likeness, posits that poor absorption or permeation is more likely when the molecular weight is over 500. Therefore, the accurate determination of a molecule's weight is the first step in its journey from a laboratory curiosity to a potential therapeutic agent.

Gold-Standard Methodologies for Molecular Weight Determination

Confirming the molecular formula and weight of a novel compound requires a multi-pronged, self-validating approach. The two most powerful and complementary techniques for a small molecule like this compound are Mass Spectrometry and Elemental Analysis.

Mass Spectrometry (MS): The Definitive Mass Measurement

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For small molecules, its precision is unparalleled, making it the gold standard for molecular weight determination.[4][5]

Causality of Method Choice: We choose Liquid Chromatography-Mass Spectrometry (LC-MS) for this application. The LC component separates the analyte from impurities, ensuring that the mass spectrum is of the pure compound. High-Resolution Mass Spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy to within a few parts per million (ppm).[6][7] This level of accuracy is often sufficient to unambiguously determine the elemental composition of a molecule.[5][6]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL.

-

Chromatographic Separation (LC):

-

Inject 5 µL of the sample onto a C18 reverse-phase column.

-

Use a gradient elution method with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The formic acid aids in the ionization process.

-

Run a gradient from 5% B to 95% B over 10 minutes to elute the compound.

-

-

Ionization (MS):

-

Utilize an Electrospray Ionization (ESI) source in positive ion mode. ESI is a soft ionization technique ideal for polar small molecules, minimizing fragmentation.[5]

-

The expected ion would be the protonated molecule [M+H]⁺.

-

-

Mass Analysis (MS):

-

Scan a mass range from m/z 100 to 500.

-

The expected m/z for the [M+H]⁺ ion would be approximately 173.0588 (calculated from the exact mass of the neutral molecule plus the mass of a proton).

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to the compound.

-

Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm provides high confidence in the assigned molecular formula.[6]

-

Workflow Visualization

Caption: Workflow for LC-MS based molecular weight determination.

Elemental Analysis (EA): The Foundational Formula Confirmation

While MS provides a highly accurate mass, elemental analysis confirms the fundamental building blocks of the molecule. This technique involves combusting the compound in an oxygen-rich environment and quantifying the resulting gases (CO₂, H₂O, N₂) to determine the mass percentages of carbon, hydrogen, and nitrogen.[8][9]

Causality of Method Choice: Elemental analysis provides orthogonal validation to MS data. It directly measures the elemental ratios, which are then used to calculate the empirical formula—the simplest whole-number ratio of atoms in the compound.[8][10] When the mass of this empirical formula is compared to the molecular weight determined by MS, one can definitively confirm the molecular formula.[11]

Experimental Protocol: CHN Elemental Analysis

-

Sample Preparation: Accurately weigh approximately 2-3 mg of the highly purified, dried compound into a tin capsule.

-

Combustion: Place the capsule into the elemental analyzer. The sample is combusted at a high temperature (~900-1000 °C) in a stream of pure oxygen.

-

Reduction & Separation: The combustion gases pass through a reduction chamber to convert nitrogen oxides to N₂ gas. The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is then separated using chromatographic columns.

-

Detection: A thermal conductivity detector measures the concentration of each gas component.

-

Data Analysis:

-

The instrument software calculates the percentage by mass of C, H, and N.

-

Theoretical Percentages for C₆H₉ClN₄:

-

%C = (6 * 12.011) / 172.62 * 100 = 41.75%

-

%H = (9 * 1.008) / 172.62 * 100 = 5.26%

-

%N = (4 * 14.007) / 172.62 * 100 = 32.45%

-

-

The experimental results should be within ±0.4% of the theoretical values to be considered a match.

-

Logical Flow for Formula Confirmation

Caption: Logic flow from experimental data to molecular formula confirmation.

Synthesis and Medicinal Chemistry Context

Substituted 2,4-diaminopyrimidines are crucial intermediates in pharmaceutical synthesis.[12][13] The synthesis of compounds like this compound often begins with a more common precursor, such as 2,4-diamino-6-hydroxypyrimidine.[14] This precursor undergoes chlorination, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to install the reactive chloro group at the 6-position.[14][15][16] The dimethylamino group at the N4 position can be introduced through various synthetic routes. The pyrimidine core is a privileged scaffold in drug design, appearing in drugs for cancer, infections, and neurological disorders.[1]

Generalized Synthesis Pathway

Caption: A generalized synthetic route for chloropyrimidine derivatives.

Conclusion

The molecular weight of this compound is 172.62 g/mol , corresponding to the molecular formula C₆H₉ClN₄. This guide has detailed the robust, self-validating methodologies required to confirm this fundamental property. Through the combined power of high-resolution mass spectrometry for precise mass determination and elemental analysis for foundational formula confirmation, researchers can proceed with confidence in the identity and purity of their material. Accurate molecular weight determination is a non-negotiable cornerstone of chemical synthesis and drug development, ensuring the integrity and reproducibility of all subsequent scientific investigations.

References

- Application of Mass Spectrometry on Small Molecule Analysis. TIGP.

- 1005-37-4 | 6-Chloro-N4-methylpyrimidine-2,4-diamine. ChemScene.

- Determining the Empirical Formula from an Elemental Analysis. ChemCollective.

- Molecular weight Determin

- Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.

- Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry.

- Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.

- Stoichiometry: Elemental Analysis. Chem.tamu.edu.

- Can the molecular formula be determined

- 6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine. PubMed.

- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

- Percent Composition.

- Elemental Analysis: Empirical and Molecular Formulas. YouTube.

- 156-83-2|6-Chloropyrimidine-2,4-diamine. BLD Pharm.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.

- (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.

- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

- Recent Advances in Pyrimidine-Based Drugs. MDPI.

- Preparation method of 2, 4-diamino-6-chloropyrimidine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 156-83-2|6-Chloropyrimidine-2,4-diamine|BLD Pharm [bldpharm.com]

- 4. zefsci.com [zefsci.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 7. rsc.org [rsc.org]

- 8. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 9. youtube.com [youtube.com]

- 10. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 16. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine solubility data

An In-Depth Technical Guide to the Solubility of 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document offers a dual approach for researchers, scientists, and drug development professionals. Firstly, it consolidates and interprets the available qualitative solubility information for the parent compound, 2,4-Diamino-6-chloropyrimidine, to establish a foundational understanding. Secondly, and most critically, it presents a detailed, field-proven experimental protocol for the accurate determination of solubility. This guide is structured to not only present data but to empower researchers with the theoretical knowledge and practical methodologies required for their own in-house solubility assessments, ensuring data integrity and reproducibility.

Introduction: The Critical Role of Solubility in Research and Development

This compound is a substituted pyrimidine derivative. Compounds of this class are pivotal as intermediates and building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The solubility of such a compound is a fundamental physicochemical property that dictates its utility and application. In drug discovery, for instance, aqueous solubility is a key determinant of a compound's bioavailability and pharmacokinetic profile. In chemical synthesis, solubility in various organic solvents governs reaction conditions, purification strategies, and overall process efficiency.

This guide addresses the critical need for reliable solubility data for this compound. It moves beyond a simple data sheet to provide a deeper understanding of the factors influencing its solubility and a practical framework for its empirical determination.

Theoretical Considerations and a Comparative Analysis

Key Molecular Features Influencing Solubility:

-

Pyrimidine Core: The heterocyclic aromatic ring system contributes to a degree of hydrophobicity.

-

Amino Groups (-NH2): The parent compound has two primary amino groups which can act as both hydrogen bond donors and acceptors, facilitating interaction with protic solvents like water.

-

Chloro Group (-Cl): The electronegative chlorine atom adds to the molecule's polarity but also its molecular weight, and can participate in dipole-dipole interactions.

-

N,N-dimethyl Group (-N(CH3)2): The key difference in the target molecule is the substitution of two hydrogen atoms on the N4-amino group with methyl groups. This modification has two primary consequences for solubility:

-

Loss of Hydrogen Bond Donating Capacity: The N4-amine is now a tertiary amine, meaning it can no longer donate a hydrogen bond. This significantly reduces its ability to form strong hydrogen bonds with protic solvents like water, which would predictably decrease its aqueous solubility compared to the parent compound.

-

Increased Lipophilicity: The addition of two methyl groups increases the nonpolar surface area of the molecule, thereby increasing its lipophilicity (or hydrophobicity). This would be expected to enhance its solubility in nonpolar organic solvents.

-

Summary of Available Data for the Parent Compound (2,4-Diamino-6-chloropyrimidine):

The literature presents a somewhat varied qualitative description of the parent compound's solubility. It is generally described as being soluble in water, with some sources specifying it as having moderate or slight water solubility.[1][2][3][4] It is noted to be more soluble in organic solvents such as methanol and ethanol.[1] This information serves as a useful, albeit general, baseline for experimental design.

Quantitative Solubility Data Summary

As of the latest revision of this guide, specific quantitative solubility data for this compound in common solvents is not published in peer-reviewed journals or major chemical databases. The following section provides a robust protocol to generate this critical data.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a globally recognized "gold standard" for determining the solubility of a compound. Its principle is straightforward: to create a saturated solution of the compound in a given solvent at a constant temperature and then to accurately measure the concentration of the dissolved solute. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of thermodynamic equilibrium solubility. It is less susceptible to errors from metastable forms (like those that can occur in solvent evaporation or precipitation methods) and is recommended by regulatory bodies for its accuracy.

Materials and Equipment

-

This compound (solid, of known purity)

-

Selected solvents (e.g., Deionized Water, pH 7.4 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, Dichloromethane)

-

Analytical balance (± 0.01 mg)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control (or a shaker inside a temperature-controlled incubator)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology

Step 1: Preparation of Standard Solutions

-

Causality: Accurate quantification of the dissolved compound is impossible without a reliable calibration curve.

-

Procedure:

-

Accurately weigh a small amount of this compound.

-

Dissolve it in a suitable solvent in which it is freely soluble (e.g., Methanol or Acetonitrile) to prepare a concentrated stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards that bracket the expected solubility range.

-

Step 2: Sample Preparation and Equilibration

-

Causality: The goal is to ensure an excess of solid material is present to guarantee that the solvent becomes fully saturated, reaching a true thermodynamic equilibrium.

-

Procedure:

-

Add an excess amount of the solid compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is sufficient (e.g., 2-5 mg of solid per 1 mL of solvent).

-

Record the exact mass of the added solid.

-

Add a precise volume of the desired solvent to the vial.

-

Securely cap the vials.

-

Place the vials on the orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Trustworthiness Check: To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between two consecutive time points (e.g., the 48-hour and 72-hour results are statistically identical).

-

Step 3: Sample Collection and Processing

-

Causality: It is critical to separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by causing precipitation due to temperature changes).

-

Procedure:

-

Allow the vials to stand undisturbed at the equilibration temperature for at least 30 minutes to let the excess solid settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles. Pre-wetting the filter with the solvent can prevent loss of analyte due to adsorption.

-

Accurately dilute a known volume of the filtered, saturated solution with the mobile phase used for HPLC analysis to bring its concentration within the range of the calibration curve.

-

Step 4: Quantification by HPLC

-

Causality: HPLC provides the necessary sensitivity and specificity to accurately measure the concentration of the dissolved compound in the complex matrix of the saturated solution.

-

Procedure:

-

Develop a suitable HPLC method (isocratic is often preferred for its simplicity in quantification). This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the prepared calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) of >0.995.

-

Inject the diluted samples from the solubility experiment.

-

Use the regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at that temperature.

-

Data Presentation

The results should be summarized in a clear, tabular format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | 25 | [Experimental Value] | [Calculated Value] |

| pH 7.4 Buffer | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

Visualized Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical considerations presented in this guide.

Caption: Predicted impact of N,N-dimethylation on compound solubility.

Conclusion

While direct, published quantitative solubility data for this compound remains elusive, a strong predictive understanding can be derived from its molecular structure. The N,N-dimethyl substitution on the pyrimidine core likely reduces aqueous solubility while potentially enhancing solubility in organic media when compared to its parent compound. This guide provides the necessary theoretical foundation and a detailed, robust experimental protocol to empower researchers to generate high-quality, reproducible solubility data in-house. Adherence to this protocol will ensure the generation of trustworthy data, which is essential for advancing research and development involving this important chemical intermediate.

References

- 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. (n.d.). BOC Sciences. Retrieved January 6, 2026, from a URL similar to bocsci.com product pages.

- (+)-Methamphetamine 51-57-0. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from a URL similar to sigmaaldrich.com product pages.

- Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine. (2014, November 13). Thermo Fisher Scientific. Retrieved January 6, 2026, from a URL similar to fishersci.

-

2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

- Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine. (2014, November 13). Avocado Research Chemicals Ltd. (Part of Thermo Fisher Scientific). Retrieved January 6, 2026, from a URL similar to fishersci.

- 6-Chloropyrimidine-2,4-diamine. (n.d.). BLD Pharm. Retrieved January 6, 2026, from a URL similar to bldpharm.com product pages.

- CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine. (n.d.). CymitQuimica. Retrieved January 6, 2026, from a URL similar to cymitquimica.com product pages.

- 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. (n.d.). LookChem. Retrieved January 6, 2026, from a URL similar to lookchem.com product pages.

-

6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1294–o1295. Retrieved January 6, 2026, from [Link]

-

N4,N4-dimethylpyrimidine-2,4-diamine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

- 6-Chloro-2,4-diaminopyrimidine 156-83-2. (n.d.). Tokyo Chemical Industry Co., Ltd. Retrieved January 6, 2026, from a URL similar to tcichemicals.com product pages.

Sources

An In-Depth Technical Guide to the Synthesis of 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine, a key intermediate in the development of various pharmacologically active compounds. This document outlines a validated two-step synthetic pathway, commencing with the chlorination of 2,4-diamino-6-hydroxypyrimidine, followed by a selective N,N-dimethylation of the resulting 2,4-diamino-6-chloropyrimidine. The causality behind experimental choices, detailed step-by-step protocols, and in-depth mechanistic insights are provided to ensure scientific integrity and reproducibility. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction: The Significance of this compound

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including antiviral, anticancer, and antimicrobial agents. The specific compound, this compound, serves as a crucial building block for the synthesis of more complex molecules, where the chloro-substituent can be further modified, and the dimethylamino group can influence solubility and binding interactions with biological targets. The strategic placement of the amino and chloro groups on the pyrimidine ring makes it a versatile synthon for creating diverse chemical libraries for drug discovery.

Recommended Synthetic Pathway

The most logical and experimentally validated approach to the synthesis of this compound involves a two-step process. The first step is the conversion of the readily available 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine. The second, and more nuanced step, is the selective N,N-dimethylation of the 4-amino group.

Figure 1: Overall synthetic scheme for this compound.

Step 1: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

The initial step involves the conversion of a hydroxyl group to a chlorine atom, a common transformation in heterocyclic chemistry to introduce a reactive handle for subsequent nucleophilic substitution reactions.

Mechanistic Rationale

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction proceeds through the formation of a phosphoryl intermediate, which is a much better leaving group than the hydroxide ion. The lone pair of electrons on the nitrogen atoms of the pyrimidine ring facilitates the nucleophilic attack on the phosphorus atom of POCl₃. Subsequent rearrangement and elimination of the phosphoryl group, followed by attack of a chloride ion, yields the desired 2,4-diamino-6-chloropyrimidine. The use of excess POCl₃ often serves as both the reagent and the solvent.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures[1][2].

Materials:

-

2,4-diamino-6-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Ethanol

-

Ethyl acetate

-

Ammonia water

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 12.6 g of 2,4-diamino-6-hydroxypyrimidine.

-

Carefully add 53.5 g of phosphorus oxychloride to the flask.

-

Heat the reaction mixture to 105°C and maintain this temperature with stirring for 6 hours.

-

After the reaction is complete, allow the mixture to cool to 30-40°C.

-

Slowly and carefully add 37 ml of ethanol dropwise to quench the excess POCl₃. Caution: This is an exothermic reaction.

-

After the addition of ethanol is complete, heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and add 96 ml of ethyl acetate.

-

Cool the mixture further and stir for 2 hours to precipitate the product as its hydrochloride salt.

-

Filter the solid and wash with a small amount of cold ethyl acetate to obtain 2,4-diamino-6-chloropyrimidine hydrochloride.

-

To obtain the free base, dissolve the hydrochloride salt in 40 ml of water and heat to 70°C.

-

Neutralize the solution to pH 6-7 with ammonia water.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure 2,4-diamino-6-chloropyrimidine. A typical yield is around 82%[1].

Step 2: Selective N,N-Dimethylation of 2,4-Diamino-6-chloropyrimidine

This step is the critical transformation to introduce the dimethylamino group at the N4 position. The selectivity of this reaction is paramount to avoid methylation of the N2-amino group.

Rationale for Selective Dimethylation

The differential reactivity of the two amino groups in 2,4-diamino-6-chloropyrimidine allows for selective N-alkylation. The 4-amino group is generally more nucleophilic than the 2-amino group due to electronic effects within the pyrimidine ring. The reaction with a suitable dimethylating agent under controlled conditions can therefore favor the formation of the N4,N4-dimethylated product. A well-established method for the amination of chloropyrimidines involves direct nucleophilic aromatic substitution with an amine.

Detailed Experimental Protocol

This protocol is based on a well-established procedure for the amination of chloropyrimidines[3].

Materials:

-

2,4-diamino-6-chloropyrimidine

-

Anhydrous dimethylamine (gas or as a solution in a suitable solvent)

-

Absolute ethanol

-

Ether

Procedure:

-

In a 250-ml three-necked flask equipped with a reflux condenser and a gas-inlet tube, place 0.4 moles of 2,4-diamino-6-chloropyrimidine and 150 ml of absolute ethanol.

-

Heat the mixture to reflux.

-

Bubble anhydrous dimethylamine gas through the refluxing solution for 6 hours. Alternatively, a solution of dimethylamine in a compatible solvent can be used.

-

After the reaction is complete, cool the solution.

-

Remove a portion of the ethanol (approximately 100 ml) by distillation under reduced pressure.

-

Chill the remaining residue in an ice bath for 1 hour.

-

Add 75 ml of ether to precipitate any unreacted dimethylamine as its hydrochloride salt.

-

Filter the mixture to remove the precipitate.

-

The filtrate, containing the desired product, can be concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization Data

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Molecular Formula | C₆H₉ClN₄ |

| Molecular Weight | 172.62 g/mol |

| ¹H NMR | Expected signals for the pyrimidine ring proton, the N2-amino protons, and the N-methyl protons. The dimethylamino group should appear as a singlet integrating to 6 protons. |

| ¹³C NMR | Expected signals for the carbon atoms of the pyrimidine ring and the N-methyl carbons. |

| Mass Spectrometry | [M+H]⁺ at m/z 173.06 |

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and the key decision points.

Figure 2: Logical workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers and drug development professionals can reliably produce this valuable intermediate for their research and development endeavors. The provided protocols are based on established and validated methods, ensuring a high degree of success and reproducibility.

References

- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015). International Journal of PharmTech Research, 8(5), 89-99.

- Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.

- Preparation method of 2, 4-diamino-6-chloropyrimidine.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2018). Molecules, 23(10), 2653.

- 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(8), o2089.

- Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. PrepChem.

- Method for preparing 2,5-diamino-4,6-dichloropyrimidine.

- 2-(Dimethylamino)pyrimidine. Organic Syntheses, 35, 58.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2021). International Journal of Molecular Sciences, 22(16), 8758.

- Preparation method of 2, 4-diamino-6-chloropyrimidine.

- 6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1294–o1295.

- Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.

- Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.

- Basic 1H- and 13C-NMR Spectroscopy.

- Preparation method of 2, 4-diamino-6-chloropyrimidine.

- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.

- Chemistry & Biology Interface.

- 13C NMR Spectroscopic Data.

- 6-Chloro-N4-methylpyrimidine-2,4-diamine. ChemScene.

- Optimized selective N-methylation of peptides on solid support. (2005). Journal of Peptide Science, 11(10), 643-648.

- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

- 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. LookChem.

- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

- Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir.

- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.

- Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (2021). ACS Omega, 6(11), 7486–7495.

- A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2014).

- Proposed reaction mechanism for the mono-selective N-methylation of...

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine is a key intermediate in the synthesis of a variety of biologically active molecules, playing a crucial role in the fields of medicinal chemistry and drug discovery. Its versatile pyrimidine scaffold allows for further functionalization, making it a valuable building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of this important compound, offering insights into the chemical principles and practical considerations for its synthesis.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and the need for regiochemical control. This guide will focus on three principal synthetic strategies, each originating from different core starting materials.

Pathway 1: Stepwise Nucleophilic Aromatic Substitution of 2,4,6-Trichloropyrimidine

This is arguably the most versatile and widely employed route for the synthesis of unsymmetrically substituted diaminopyrimidines. The strategy hinges on the differential reactivity of the chlorine atoms on the pyrimidine ring towards nucleophilic substitution. The chlorine atoms at the C4 and C6 positions are significantly more activated and thus more susceptible to nucleophilic attack than the chlorine atom at the C2 position. This inherent reactivity difference allows for a controlled, stepwise introduction of different amino functionalities.

Core Starting Material: 2,4,6-Trichloropyrimidine

2,4,6-Trichloropyrimidine is a commodity chemical that serves as a cornerstone for the synthesis of a vast array of pyrimidine derivatives.

Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

A common and industrially scalable method for the preparation of 2,4,6-trichloropyrimidine is the chlorination of barbituric acid using a chlorinating agent such as phosphorus oxychloride (POCl₃)[1][2][3]. The reaction is often carried out in the presence of a tertiary amine, like N,N-dimethylaniline, which acts as a catalyst and acid scavenger[1][2].

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine

-

To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, charge phosphorus oxychloride (POCl₃).

-

Slowly add barbituric acid to the POCl₃ with stirring.

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the reaction mixture to reflux (typically around 105-110 °C) and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.

-

The crude 2,4,6-trichloropyrimidine can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and purified by distillation under reduced pressure[1][2].

| Reagent/Parameter | Molar Ratio/Condition | Reference |

| Barbituric Acid | 1 equivalent | [1][2] |

| Phosphorus Oxychloride (POCl₃) | 4-6 equivalents | |

| N,N-Dimethylaniline | Catalytic to 1 equivalent | [1][2] |

| Reaction Temperature | Reflux (105-110 °C) | |

| Reaction Time | Several hours |

Stepwise Amination of 2,4,6-Trichloropyrimidine

The synthesis of this compound from 2,4,6-trichloropyrimidine involves a two-step sequential amination process.

Step 1: Introduction of the Dimethylamino Group at the C4 Position

The first step is the regioselective reaction of 2,4,6-trichloropyrimidine with dimethylamine. Due to the higher reactivity of the C4 and C6 positions, this reaction is expected to yield primarily 2,6-dichloro-N,N-dimethylpyrimidin-4-amine. By controlling the stoichiometry of dimethylamine (using approximately one equivalent), monosubstitution can be favored.

Step 2: Introduction of the Amino Group at the C2 Position

The resulting intermediate, 2,6-dichloro-N,N-dimethylpyrimidin-4-amine, is then subjected to amination with ammonia. The remaining chlorine atoms at the C2 and C6 positions have different reactivities. The C6 position is generally more reactive than the C2 position. However, by carefully controlling the reaction conditions (temperature, pressure, and reaction time), it is possible to achieve selective substitution at the C2 position. This step may require more forcing conditions than the first amination due to the deactivating effect of the existing amino groups.

Pathway 1: Synthesis from 2,4,6-Trichloropyrimidine.

Pathway 2: Chlorination of a Pre-formed Diaminopyrimidine Core

This approach involves constructing the diaminopyrimidine scaffold first, followed by a chlorination step. This strategy is advantageous if the required diaminohydroxypyrimidine is readily available or easily synthesized.

Core Starting Materials: Guanidine Hydrochloride and Ethyl Cyanoacetate

The synthesis begins with the condensation of guanidine hydrochloride and ethyl cyanoacetate in the presence of a base, such as sodium methoxide, to form 2,4-diamino-6-hydroxypyrimidine[4][5]. This is a well-established and high-yielding cyclization reaction.

Experimental Protocol: Synthesis of 2,4-diamino-6-hydroxypyrimidine

-

In a reaction vessel, dissolve sodium methoxide in methanol.

-

Add guanidine hydrochloride to the solution and stir.

-

Slowly add ethyl cyanoacetate to the reaction mixture.

-

Heat the mixture to reflux for several hours.

-

After cooling, the precipitated product is collected by filtration, washed, and dried[4][5].

Chlorination of 2,4-diamino-6-hydroxypyrimidine

The resulting 2,4-diamino-6-hydroxypyrimidine is then chlorinated to 2,4-diamino-6-chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃)[6].

Subsequent N,N-Dimethylation: A Key Challenge

The final step in this proposed pathway would be the selective N,N-dimethylation of one of the amino groups of 2,4-diamino-6-chloropyrimidine. This step presents a significant synthetic hurdle, as it is difficult to control the regioselectivity and the degree of methylation, likely leading to a mixture of mono-, di-, tri-, and tetra-methylated products. Therefore, this pathway is less commonly employed for the specific synthesis of this compound.

Pathway 2: Synthesis from Guanidine and Ethyl Cyanoacetate.

Pathway 3: Convergent Synthesis from N,N-Dimethylguanidine

A more convergent and potentially more efficient strategy involves the direct construction of the pyrimidine ring from a precursor that already contains the N,N-dimethylguanidino moiety. This approach, often following the principles of the Pinner pyrimidine synthesis, condenses a guanidine derivative with a three-carbon electrophilic component.

Core Starting Material: N,N-Dimethylguanidine

N,N-Dimethylguanidine can be prepared through various methods, including the reaction of dicyandiamide with dimethylammonium chloride[7]. It is also commercially available as its hydrochloride or sulfate salt[8].

Pyrimidine Ring Formation

The Pinner synthesis and related methods involve the condensation of a guanidine with a 1,3-dicarbonyl compound or its equivalent to form the pyrimidine ring[7]. For the synthesis of this compound, a suitable three-carbon synthon would be a derivative of malonic acid that can introduce the chloro and amino functionalities at the appropriate positions. A potential synthon could be a substituted malononitrile or a cyanoacetic ester derivative.

Conceptual Reaction Scheme

The reaction would proceed by the nucleophilic attack of the N,N-dimethylguanidine on the electrophilic carbons of the three-carbon component, followed by cyclization and subsequent aromatization to yield the desired pyrimidine. The specific choice of the three-carbon synthon and the reaction conditions would be critical to ensure the correct regiochemistry and to achieve a good yield.

Pathway 3: Convergent Synthesis from N,N-Dimethylguanidine.

Conclusion

The synthesis of this compound can be achieved through several distinct synthetic pathways, each with its own set of advantages and challenges. The choice of the most appropriate route will depend on the specific requirements of the synthesis, including scale, cost, and the availability of starting materials. The stepwise amination of 2,4,6-trichloropyrimidine offers a high degree of control and versatility, making it a preferred method in many research and development settings. The convergent approach starting from N,N-dimethylguanidine presents an elegant and potentially more efficient alternative, although it may require more specialized starting materials. A thorough understanding of the reactivity of the pyrimidine ring and the principles of nucleophilic aromatic substitution is essential for the successful synthesis of this important medicinal chemistry intermediate.

References

- Process for the preparation of 2,4,6-trichloropyrimidine. US5898073A.

- Process for preparing 2,4,6-trichloropyrimidine. US5712394A.

-

Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. PrepChem.com. [Link]

-

Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

- Method for preparing 2,4,6-trichloro pyrimidine. CN100497318C.

-

Preparation method of 2, 4-diamino-6-chloropyrimidine. Eureka | Patsnap. [Link]

- Preparation method of 2, 4-diamino-6-chloropyrimidine. CN113754592A.

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

The Preparation of Methylguanidine, and of Pp-Dimethylguanidine by the Interaction of Dicyanodiamide, and Methylammonium and Dimethylammonium Chlorides respectively. Zenodo. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bu.edu.eg [bu.edu.eg]

- 8. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of pyrimidine derivatives

An In-depth Technical Guide on the Mechanism of Action of Pyrimidine Derivatives

Authored by: A Senior Application Scientist

Abstract

The pyrimidine ring is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the structural basis for essential biomolecules like the nucleobases thymine, cytosine, and uracil.[1] This inherent biological relevance has made pyrimidine derivatives a highly successful and versatile class of therapeutic agents.[2] Their pharmacological diversity is extensive, with applications as anticancer, antiviral, antibacterial, and anti-inflammatory drugs.[3][4] This guide provides a detailed exploration of the core mechanisms through which these derivatives exert their effects, moving beyond a simple catalog of activities to explain the underlying biochemical and cellular causality. We will dissect key molecular targets, from enzymes critical to nucleotide synthesis to viral polymerases and bacterial metabolic pathways. Furthermore, this document serves as a practical resource for researchers, providing validated, step-by-step experimental protocols to enable the elucidation and confirmation of these mechanisms of action in a laboratory setting. The narrative is structured to provide not just information, but a logical framework for understanding and investigating this vital class of compounds.

Core Mechanisms of Action in Oncology

The uncontrolled proliferation of cancer cells necessitates a robust supply of nucleotides for DNA and RNA synthesis. Pyrimidine derivatives expertly exploit this dependency, primarily by disrupting the de novo pyrimidine biosynthesis pathway or interfering with critical cell signaling cascades.[5]

Targeting Nucleotide Synthesis: A Strategy of Starvation

The most established anticancer mechanism for pyrimidine derivatives is the direct inhibition of enzymes essential for creating the building blocks of DNA.

Thymidylate Synthase (TS) is the sole enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), a nucleotide required for DNA replication and repair.[6] This makes TS a critical and highly validated target for cancer chemotherapy.[7]

Mechanism: The archetypal example is 5-Fluorouracil (5-FU), a prodrug that is intracellularly converted to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP is a structural mimic of the natural TS substrate, dUMP. It forms a stable ternary complex with the TS enzyme and the cofactor 5,10-methylenetetrahydrofolate (CH₂THF), effectively trapping the enzyme in an inactive state.[6] This covalent blockade halts dTMP production, leading to a "thymineless death" in rapidly dividing cancer cells.[8] Newer, non-fluoropyrimidine derivatives have also been developed as potent TS inhibitors.[9]

Caption: Inhibition of the Thymidylate Synthase (TS) cycle by FdUMP.

Table 1: Inhibitory Potency of Pyrimidine Derivatives against Thymidylate Synthase

| Compound Class | Example Compound | Target Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Fluoropyrimidine | 5-Fluorouracil (as FdUMP) | HCT-116 | ~5 | [9] |

| 6-aryl-5-cyano-pyrimidine | Compound 8 | TS Enzyme Assay | 3.89 | [9] |

| 5-propynylpyrimidine | FPdUMP | TS Enzyme Assay | 14.8 |[8] |

Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[10][11] Its inhibition effectively chokes off the entire pyrimidine supply chain at a critical juncture.[12]

Mechanism: DHODH inhibitors bind to the enzyme, preventing the synthesis of orotate, a crucial precursor for uridine monophosphate (UMP).[12] This leads to a depletion of the pyrimidine nucleotide pool required for both DNA and RNA synthesis, thereby suppressing cell proliferation.[12] This mechanism is particularly effective in malignant cells, which often rely heavily on the de novo pathway.[11] The activity of DHODH inhibitors like Brequinar can be reversed by supplementing cells with uridine, which bypasses the enzymatic block.[13]

Caption: Blockade of the pyrimidine synthesis pathway by DHODH inhibitors.

Targeting Kinase Signaling

Fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, have emerged as potent inhibitors of various protein kinases that are dysregulated in cancer.[14][15]

Mechanism: These compounds are designed to act as ATP-competitive inhibitors. They fit into the ATP-binding pocket of the kinase domain of receptors like the Epidermal Growth Factor Receptor (EGFR).[16] By occupying this site, they prevent the binding of ATP, thereby blocking the autophosphorylation and activation of the receptor. This, in turn, shuts down downstream signaling pathways (e.g., RAS-RAF-MEK-ERK) that are responsible for promoting cell proliferation, survival, and angiogenesis.[14]

Mechanisms of Action in Infectious Diseases

The structural similarity of pyrimidine derivatives to natural nucleosides makes them ideal candidates for disrupting the replication of pathogens like viruses and bacteria.

Antiviral Mechanisms

Nucleoside analog pyrimidine derivatives are a cornerstone of antiviral therapy, particularly against retroviruses like HIV.[17]

Mechanism: These drugs, such as Lamivudine and Zidovudine, are prodrugs that must be phosphorylated to their active triphosphate form by host cell kinases.[18][19] The viral reverse transcriptase (or polymerase) then mistakenly incorporates the analog triphosphate into the growing viral DNA chain instead of the natural nucleoside. Because these analogs typically lack the 3'-hydroxyl group necessary for phosphodiester bond formation, the elongation of the DNA chain is prematurely terminated.[17] This complete halt in replication is a potent antiviral mechanism.

Caption: Mechanism of viral chain termination by nucleoside analogs.

A more recent strategy involves targeting host cell enzymes that the virus requires for replication. Inhibiting the host's de novo pyrimidine synthesis via DHODH has been shown to have broad-spectrum antiviral activity against a range of RNA viruses.[20] This approach deprives the virus of the essential pyrimidine nucleotides needed to replicate its genome, while also inducing an antiviral state in the host cell, often independent of the typical interferon pathways.[20]

Antibacterial Mechanisms

The folic acid synthesis pathway is an excellent target for antibacterial agents because it is essential for bacteria but absent in humans (who obtain folate from their diet).

Mechanism: Diaminopyrimidine derivatives, most notably Trimethoprim, are potent and selective inhibitors of bacterial Dihydrofolate Reductase (DHFR).[21] DHFR is a key enzyme that reduces dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of many molecules, including purines and dTMP.[21] By inhibiting DHFR, Trimethoprim blocks the folic acid pathway, leading to a cessation of bacterial DNA synthesis and cell death. It is often used in combination with sulfonamides (which block an earlier step in the same pathway) to produce a powerful synergistic effect.

Experimental Protocols for Mechanism Elucidation

To ensure trustworthiness and scientific integrity, proposed mechanisms of action must be validated through robust experimental protocols. The following section details self-validating workflows for confirming the targets discussed above.

Target-Based Assays: In Vitro Confirmation

These assays use purified components to confirm direct interaction between the pyrimidine derivative and its putative target enzyme.

-

Objective: To determine the IC₅₀ value of a test compound against purified TS enzyme.[7]

-

Principle: This spectrophotometric assay measures the conversion of dUMP to dTMP, which is coupled to the oxidation of the cofactor CH₂THF to dihydrofolate (DHF). The increase in absorbance at 340 nm due to DHF formation is monitored over time.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with MgCl₂, EDTA, and dithiothreitol), purified recombinant human TS enzyme, dUMP substrate, and CH₂THF cofactor.

-

Compound Preparation: Dissolve the test pyrimidine derivative in DMSO to create a stock solution. Perform serial dilutions to obtain a range of concentrations.

-

Assay Setup: In a 96-well UV-transparent plate, add the assay buffer, TS enzyme, and varying concentrations of the test compound (or DMSO for control).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add dUMP and CH₂THF to all wells to start the enzymatic reaction.

-